molecular formula C29H36O4 B072495 16alpha,17alpha-Dihydroxyprogesterone acetophenide CAS No. 1179-87-9

16alpha,17alpha-Dihydroxyprogesterone acetophenide

Cat. No. B072495
CAS RN: 1179-87-9
M. Wt: 448.6 g/mol
InChI Key: AHBKIEXBQNRDNL-BXXPAUNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha,17alpha-Dihydroxyprogesterone acetophenide (DHPA) is a synthetic progestin, which is widely used in scientific research. It is a derivative of progesterone and has been extensively studied for its biochemical and physiological effects. DHPA is an important tool in the study of reproductive biology and has been used in various laboratory experiments.

Scientific Research Applications

1. Diagnostic Imaging and Radiotherapy of Breast Tumors

16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives have been evaluated for their potential in diagnostic imaging and radiotherapy, particularly in breast tumors. These compounds demonstrate high uptake in progesterone receptor-mediated target tissues, making them promising for imaging PR-positive breast tumors. For instance, a study by Zhou et al. (2008) synthesized and evaluated a bromine-76-labeled progestin derivative for its tissue biodistribution and metabolic stability, revealing its potential for early imaging of PR-positive breast tumors (Zhou et al., 2008).

2. Study of Steroid Metabolism and Biological Functions

Research has also focused on understanding the biological functions and metabolic pathways of 16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives. Kamernitskii and Levina (2005) explored the synthesis, modification, structure, and biological activity of 16alpha,17alpha-cycloalkanoprogesterone, demonstrating the potential to differentiate biological functions of steroid hormones (Kamernitskii & Levina, 2005).

3. Investigation of Endocrine Disrupting Chemicals

In studies investigating the effects of endocrine-disrupting chemicals, 16alpha,17alpha-Dihydroxyprogesterone acetophenide and its metabolites have been used as reference compounds. For example, Watanabe et al. (2005) used these compounds to study the interactions between cannabinoid and steroid metabolism, indicating the role of these steroids in understanding endocrine effects (Watanabe et al., 2005).

properties

CAS RN

1179-87-9

Product Name

16alpha,17alpha-Dihydroxyprogesterone acetophenide

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1

InChI Key

AHBKIEXBQNRDNL-BXXPAUNWSA-N

Isomeric SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6

SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Other CAS RN

1179-87-9
24356-94-3

synonyms

Acetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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